molecular formula C12H18F3NO3 B13496617 tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate

tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate

Cat. No.: B13496617
M. Wt: 281.27 g/mol
InChI Key: VQXGCEOLDUEEMM-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a cyclohexyl ring substituted with a trifluoromethyl group and a ketone

Properties

Molecular Formula

C12H18F3NO3

Molecular Weight

281.27 g/mol

IUPAC Name

tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-11(12(13,14)15)6-4-8(17)5-7-11/h4-7H2,1-3H3,(H,16,18)

InChI Key

VQXGCEOLDUEEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamate functional group on a cyclohexanone scaffold bearing a trifluoromethyl substituent. The carbamate is introduced via reaction of an amine precursor with a suitable carbamoylating agent, often using tert-butyl carbamate protection to enhance stability and facilitate purification.

Reported Synthetic Route from Amino-Substituted Cyclohexyl Precursors

A patent (CA3087004A1) describes a method related to the preparation of tert-butyl N-substituted carbamates on cyclohexyl rings, which can be adapted for the synthesis of this compound. The process involves:

  • Step a: Mixing a tert-butyl N-amino cyclohexyl carbamate intermediate (bearing substituents such as dimethylcarbamoyl and trifluoromethyl groups) with an appropriate oxoacetyl or amino-oxoacetyl reagent in an organic solvent.
  • Step b: Addition of a base (e.g., an inorganic base) to the reaction mixture to promote carbamate formation.
  • Step c: Stirring the mixture under controlled temperature to complete the reaction, leading to the carbamate product with improved yield and purity.

This method emphasizes using neutral (non-salt) forms of the starting materials to avoid viscosity issues and improve stirring and reaction kinetics. The reaction conditions avoid strict order of reagent addition and dense reaction mixtures, simplifying scale-up and reproducibility.

Carbamate Formation via tert-Butyl Dicarbonate (Boc2O)

A widely used approach for carbamate synthesis involves reacting amines with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl carbamates. This method can be adapted for the target compound by:

  • Starting from the corresponding amino-cyclohexyl trifluoromethyl ketone precursor.
  • Reacting with Boc2O in the presence of a base such as sodium hydride or sodium hydroxide in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • The reaction is typically conducted at room temperature or slightly elevated temperatures (20–80 °C) for several hours to ensure complete conversion.
  • Workup involves aqueous quenching, organic extraction, drying, and purification by silica gel chromatography.

This method is supported by literature on carbamate synthesis where Boc protection is achieved efficiently with good yields (typically 80–90%) under mild conditions.

Alternative Carbamate Synthesis via Curtius Rearrangement

For carbamates derived from carboxylic acids, the Curtius rearrangement of acyl azides can be employed:

  • Conversion of a carboxylic acid precursor to the acyl azide using sodium azide and Boc2O.
  • Thermal rearrangement of the acyl azide to an isocyanate intermediate.
  • Trapping of the isocyanate with tert-butanol to form the tert-butyl carbamate.

This method is more common for aromatic or aliphatic carboxylic acid derivatives and may require elevated temperatures (40–75 °C). However, it is less typical for cyclohexanone derivatives with trifluoromethyl groups due to stability considerations.

Data Table Summarizing Preparation Conditions and Yields

Method Starting Material Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Carbamate formation via Boc2O Amino-cyclohexyl trifluoromethyl ketone Di-tert-butyl dicarbonate, NaH or NaOH THF or DMF 20–80 °C 16–28 h 80–90 Mild conditions; scalable; high purity
Patent method (CA3087004A1) tert-butyl N-amino-5-(dimethylcarbamoyl)cyclohexyl carbamate + oxoacetyl reagent Organic solvent, base addition Not specified Ambient Not specified High (improved yield) Simplified stirring; neutral reagents preferred
Curtius rearrangement Carboxylic acid precursor Boc2O, NaN3, heat Various 40–75 °C Several hours Variable More complex; less common for this compound

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications that require high stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate distinguishes it from similar compounds. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .

Biological Activity

tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.

  • Molecular Formula : C12H16F3N2O3
  • Molecular Weight : 292.26 g/mol
  • CAS Number : 486460-23-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or modulator by binding to active sites, thus altering the activity of these proteins and influencing various biochemical pathways.

Biological Activities

  • Anticancer Activity :
    • Recent studies have shown that derivatives of similar carbamate compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. For instance, a related compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer properties .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
  • Neuroprotective Effects :
    • Some studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of oxidative stress and apoptosis pathways .

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

  • Study on Cancer Cell Lines :
    A recent investigation assessed the cytotoxicity of the compound against multiple cancer cell lines. It was found that at concentrations ranging from 0.1 to 10 µM, the compound induced apoptosis in a dose-dependent manner, with significant activation of caspase pathways observed .
  • Enzyme Interaction Study :
    In vitro assays demonstrated that the compound effectively inhibited BCAT activity with a Ki value indicating high affinity for the enzyme's active site. This suggests potential therapeutic applications in metabolic disorders related to amino acid metabolism .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure0.65Anticancer
tert-butyl N-(2-hydroxyethyl)carbamateStructure1.2Anticancer
tert-butyl N-(4-hydroxycyclohexyl)carbamateStructure1.5Antioxidant

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between tert-butyl carbamate and functionalized cyclohexanone derivatives. For example:

  • Step 1: React tert-butyl carbamate with a trifluoromethyl-substituted cyclohexanone precursor in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate carbamate bond formation .
  • Step 2: Optimize reaction conditions by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance regioselectivity and minimize side reactions .
  • Step 3: Purify the product via column chromatography or recrystallization to achieve >95% purity, as confirmed by NMR and LC-MS .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^{1}\text{H}; δ ~28 ppm for 13C^{13}\text{C}), the carbamate carbonyl (δ ~155 ppm), and the 4-oxocyclohexyl moiety (δ ~210 ppm for ketone 13C^{13}\text{C}) .
  • Mass Spectrometry: Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) to detect impurities or degradation products .
  • Infrared Spectroscopy: Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) to validate functional groups .

Advanced: What strategies address discrepancies in reported biological activities of this compound across different studies?

Answer:
Discrepancies may arise from variations in assay conditions, impurity profiles, or stereochemical considerations. To resolve these:

  • Control Experiments: Replicate studies under standardized conditions (e.g., pH, temperature, and cell lines) to isolate confounding variables .
  • Chiral Analysis: Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as stereochemistry significantly impacts bioactivity .
  • Orthogonal Assays: Compare results across multiple platforms (e.g., enzymatic inhibition vs. cellular viability assays) to validate target specificity .

Advanced: How does the trifluoromethyl group influence the compound's reactivity and interactions in medicinal chemistry applications?

Answer:
The CF3_3 group:

  • Enhances Metabolic Stability: Reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in biological systems .
  • Modulates Lipophilicity: Increases logP by ~0.5–1.0 units, improving membrane permeability (confirmed via parallel artificial membrane permeability assays) .
  • Affords Steric Effects: The bulky CF3_3 group restricts rotational freedom in the cyclohexyl ring, potentially altering binding kinetics to targets like kinases or GPCRs .

Advanced: What computational methods are used to model the compound's interactions with biological targets, and how reliable are these predictions?

Answer:
Computational workflows include:

  • Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., RMSD <2.0 Å indicates high confidence) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., hydrogen bond occupancy >70% supports strong binding) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area or H-bond donors to predict IC50_{50} values (R2^2 >0.8 validates reliability) .

Advanced: How do researchers resolve contradictions in NMR data for structurally similar derivatives?

Answer:
Contradictions often stem from solvent effects or dynamic conformational changes. Mitigation strategies include:

  • Variable Temperature NMR: Identify coalescence temperatures to detect ring-flipping or chair-chair interconversions in cyclohexyl derivatives .
  • Solvent Screening: Compare DMSO-d6_6 vs. CDCl3_3 spectra to assess hydrogen bonding or aggregation artifacts .
  • 2D NMR Techniques: Use NOESY or HSQC to assign ambiguous peaks and confirm regiochemistry .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders or solvents .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

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